PHENOLPHTHALEIN DIBUTYRATE
Description
Historical Development of Phthalein Dyes in Analytical and Biochemical Contexts
Phthalein dyes, a class of synthetic organic compounds, have a rich history in analytical chemistry. sprinpub.com The most famous member of this family, phenolphthalein (B1677637), was discovered by Adolf von Baeyer and has been widely used as a pH indicator in acid-base titrations for over a century. nobelprize.orgsaudijournals.com Its distinct color change from colorless in acidic solutions to pink in basic solutions makes it an invaluable tool in laboratory settings. saudijournals.comknowde.com
The development of synthetic dyes, including phthaleins, in the 19th century revolutionized various industries, from textiles to pharmaceuticals. nobelprize.orgnih.gov Scientists began to explore the structural modifications of these dyes to create new compounds with specific properties. This exploration led to the synthesis of various phenolphthalein derivatives, each with unique characteristics and applications. knowde.com The core structure of phthalein dyes, based on triphenylmethane, allows for these diverse functionalities. nobelprize.org
Rationale for the Research Focus on Phenolphthalein Dibutyrate as a Distinct Chemical Entity
The specific focus on this compound stems from its utility as a substrate for a particular class of enzymes: esterases. The addition of two butyrate (B1204436) groups to the phenolphthalein molecule renders it a target for enzymes that can hydrolyze ester bonds. This targeted design allows researchers to specifically investigate the activity of these enzymes.
The rationale for using this compound over other substrates lies in the simplicity and sensitivity of the resulting assay. The enzymatic cleavage of the butyrate groups from the molecule liberates phenolphthalein. In a basic solution, the liberated phenolphthalein reverts to its pink-colored form, providing a clear and measurable signal of enzyme activity. practicalbiology.orgucl.ac.uk This direct relationship between enzyme action and color formation makes it a preferred tool for certain enzymatic studies.
Conceptual Overview of this compound's Utility in Enzymatic Studies
This compound is primarily employed in assays for enzymes such as lipases and cholinesterases. nih.govtesting.com These enzymes play critical roles in various physiological processes, and their dysregulation is often associated with disease.
Enzymatic Assay Principle:
Incubation: this compound is incubated with a biological sample suspected of containing the enzyme of interest (e.g., lipase (B570770) or cholinesterase).
Enzymatic Cleavage: If the enzyme is present, it catalyzes the hydrolysis of the ester bonds in this compound, releasing butyric acid and phenolphthalein.
Color Development: The reaction is typically carried out in a solution with a pH above 8.2. Under these alkaline conditions, the newly freed phenolphthalein molecule undergoes a structural rearrangement and turns pink. knowde.comwikipedia.org
Quantification: The intensity of the pink color, which is directly proportional to the amount of phenolphthalein released, is measured using a spectrophotometer. This measurement allows for the precise determination of the enzyme's activity in the sample. tandfonline.com
This straightforward and reliable method has made this compound a valuable tool for researchers studying lipid metabolism, neurotransmitter regulation, and other biochemical pathways.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 62625-15-4 nist.gov |
| Molecular Formula | C₂₈H₂₆O₆ nist.gov |
| Molecular Weight | 458.50 g/mol chemeo.com |
| Appearance | White to pale yellow crystalline powder knowde.com |
| Solubility | Insoluble in water; soluble in alcohol and ether knowde.com |
Table 2: Application of Phenolphthalein-Based Assays in Enzymology
| Enzyme Class | Principle | Application Example |
|---|---|---|
| Lipase | Lipase hydrolyzes the ester bonds in a substrate, releasing fatty acids. In the presence of phenolphthalein, the resulting decrease in pH can be monitored. practicalbiology.org | Investigating the effect of temperature on lipase activity by measuring the time taken for the pink color of a phenolphthalein solution to disappear as fatty acids are produced. practicalbiology.orgucl.ac.uk |
| Cholinesterase | Cholinesterase activity can be measured using a coupled enzyme assay where the product of the cholinesterase reaction influences a subsequent reaction that produces a color change with phenolphthalein. google.com | Monitoring exposure to organophosphate pesticides, which inhibit cholinesterase activity. testing.com |
Properties
IUPAC Name |
[4-[1-(4-butanoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] butanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O6/c1-3-7-25(29)32-21-15-11-19(12-16-21)28(24-10-6-5-9-23(24)27(31)34-28)20-13-17-22(18-14-20)33-26(30)8-4-2/h5-6,9-18H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKODXQNSKLMPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069592 | |
| Record name | Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |
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Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-15-4 | |
| Record name | 1,1′-[(3-Oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] dibutanoate | |
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| Record name | Butanoic acid, 1,1'-((3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene) ester | |
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| Record name | Phenolphthalein, dibutyrate | |
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| Record name | Butanoic acid, 1,1'-[(3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] ester | |
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| Record name | Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |
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| Record name | (3-oxo-1(3H)-isobenzofurylidene)di-p-phenylene dibutyrate | |
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Synthetic Methodologies for Phenolphthalein Dibutyrate and Analogous Derivatives
Chemical Esterification Approaches for Phenolphthalein (B1677637) Dibutyrate Synthesis
Chemical synthesis remains a primary method for producing phenolphthalein esters. The process typically begins with the synthesis of phenolphthalein itself, which is achieved through the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) under acidic conditions, a reaction discovered in 1871. ntu.edu.twwikipedia.orgglasp.co The resulting phenolphthalein molecule then serves as the precursor for subsequent esterification to yield phenolphthalein dibutyrate. This involves reacting the two phenolic hydroxyl groups on the phenolphthalein molecule with a butyrylating agent.
Common esterification methods, such as the Fisher esterification, can be adapted for this purpose. This involves reacting phenolphthalein with an excess of butyric acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. ntu.edu.twyoutube.com The mixture is heated under reflux to increase the reaction rate. scienceready.com.au Alternatively, for a more rapid and often higher-yield reaction, a more reactive derivative of butyric acid, such as butyryl chloride or butyric anhydride, can be used.
The efficiency of this compound synthesis is governed by several key reaction parameters. Optimization of these parameters is crucial for maximizing product yield and purity.
Reactant Molar Ratio : In accordance with Le Chatelier's principle, using an excess of the acylating agent (butyric acid or its derivative) can shift the reaction equilibrium towards the formation of the diester product.
Catalyst : Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts for esterification. youtube.comresearchgate.net The catalyst concentration influences the reaction rate; however, excessive amounts can lead to side reactions and complicate the purification process. researchgate.net
Temperature : The reaction is typically conducted at elevated temperatures to meet the activation energy requirements. scienceready.com.au For the esterification of butyric acid with n-propanol, temperatures up to 353 K (80°C) have been shown to enhance the conversion rate. researchgate.net Reflux conditions are commonly employed to maintain the reaction temperature at the boiling point of the solvent without loss of volatile reactants. youtube.comscienceready.com.au
Water Removal : As water is a byproduct of the esterification reaction, its removal can drive the equilibrium toward the product side, thereby increasing the yield. youtube.com Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, aiding in water removal. youtube.com In some setups, a Dean-Stark apparatus can be used to physically remove water as it is formed.
| Parameter | Typical Condition/Reagent | Purpose & Optimization Strategy |
|---|---|---|
| Reactants | Phenolphthalein, Butyric Acid (or Butyryl Chloride/Anhydride) | Using more reactive butyryl chloride/anhydride increases reaction rate. Using excess butyric acid shifts equilibrium to favor product. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Increases reaction rate. Optimal concentration needed to avoid side reactions. Also acts as a dehydrating agent. youtube.comresearchgate.net |
| Temperature | Elevated, often under reflux | Provides activation energy for the reaction. Reflux prevents loss of volatile materials. scienceready.com.au |
| Byproduct Removal | Dehydrating agent or physical removal (e.g., Dean-Stark trap) | Removal of water shifts the reaction equilibrium to the right, increasing product yield. youtube.com |
Following the reaction, a multi-step purification process is necessary to isolate pure this compound from the reaction mixture, which contains unreacted starting materials, catalyst, and byproducts.
Neutralization : The first step is to neutralize the acidic catalyst. This is typically done by washing the reaction mixture with a weak base solution, such as aqueous sodium carbonate or sodium bicarbonate. youtube.comscienceready.com.auyoutube.com This converts the acid catalyst and any unreacted carboxylic acid into their respective salts, which are soluble in the aqueous phase.
Extraction/Washing : The ester, being largely insoluble in water, is separated from the aqueous layer using a separating funnel. scienceready.com.au The organic layer containing the ester is washed successively with water to remove any remaining salts and water-soluble impurities. lookchem.com
Drying : Trace amounts of water are removed from the organic layer by treating it with an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. youtube.comlookchem.com The solid drying agent is then removed by filtration.
Solvent Removal and Recrystallization : The solvent is removed from the dried organic phase, often by rotary evaporation. Since this compound is a solid, the crude product is then purified by recrystallization. lookchem.com This involves dissolving the solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure ester crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical to prevent transesterification; non-hydroxylic solvents like toluene (B28343) or a toluene/petroleum ether mixture are often suitable. lookchem.com
Enzymatic Biocatalysis in the Synthesis of Butyrate (B1204436) Esters Relevant to this compound
Enzymatic synthesis presents a greener alternative to traditional chemical methods for producing esters. nih.gov Lipases (E.C. 3.1.1.3) are particularly effective biocatalysts for esterification reactions, capable of functioning in non-aqueous or solvent-free systems to produce high-purity esters under mild conditions. nih.govresearchgate.net While specific studies on the lipase-catalyzed synthesis of this compound are not prevalent, extensive research on the synthesis of other butyrate esters provides a relevant model for this process.
The enzymatic synthesis of butyrate esters typically involves the reaction of butyric acid with an alcohol. The reaction mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate followed by reaction with the alcohol to release the ester. nih.gov
Enzyme Source : Lipases from various microbial sources are commonly used, including Candida antarctica (Lipase A and B, CALA and CALB), Candida rugosa, and Aspergillus fumigatus. nih.govnih.govmdpi.com Immobilizing the enzyme on a solid support, such as magnetic nanoparticles, can enhance its stability and allow for easier recovery and reuse. mdpi.com
Reaction Medium : To shift the equilibrium towards synthesis and away from hydrolysis, these reactions are performed in organic solvents like hexane, heptane, or isooctane, or under solvent-free conditions. nih.govnih.govnih.gov
Reaction Conditions : Enzymatic esterification is carried out under milder conditions than chemical synthesis. Temperatures typically range from 25°C to 60°C. mdpi.com For instance, the synthesis of ethyl butyrate using CALB immobilized on magnetic nanoparticles achieved conversions over 90% at 25°C. mdpi.com
Optimizing the enzymatic process is key to achieving high conversion rates and space-time yields.
Substrate Concentration : The molar ratio of the substrates (alcohol to acid) significantly affects the reaction rate. While an excess of one substrate can increase conversion, high concentrations of butyric acid have been observed to cause competitive enzyme inhibition in some systems. nih.gov
Enzyme Loading : The amount of enzyme used directly impacts the reaction rate. Studies on methyl butyrate synthesis showed that the yield increased with the concentration of purified lipase (B570770) from Aspergillus fumigatus. nih.gov
Water Activity : Controlling the water content in the reaction medium is critical. While some water is necessary for enzyme activity, excess water promotes the reverse reaction of hydrolysis. Molecular sieves are sometimes added to the reaction mixture to remove the water produced during esterification. betterchemtech.com
Biocatalyst Engineering : The performance of lipases can be improved through protein engineering or by selecting optimal immobilization strategies. For example, surfactant-coated lipases have been used to enhance activity in organic media. nih.gov
| Ester Product | Lipase Source | Substrates | Solvent | Optimal Temperature | Key Finding/Yield |
|---|---|---|---|---|---|
| Ethyl Butyrate | Candida antarctica Lipase B (CALB) | Butyric Acid, Ethanol | Heptane | 45°C | 97.5% conversion achieved in 6 hours. mdpi.com |
| Methyl Butyrate | Aspergillus fumigatus | Vinyl Butyrate, Methanol | n-Hexane | 40°C | 86% yield obtained in 16 hours. nih.gov |
| Ethyl Butyrate | Candida rugosa | Butyric Acid, Ethyl Caprate (Transesterification) | n-Hexane | Lower temperatures favored esterification. | Competitive enzyme inhibition by butyric acid was observed. nih.gov |
| Alkyl Butyrates (C2-C10) | Rhodococcus cutinase | Butyric Acid, Various Alcohols | Isooctane | 30-50°C | Highest activity was observed with C6 alcohol (hexanol). nih.gov |
Characterization of Synthesized this compound and Related Derivatives
After synthesis and purification, the identity and purity of this compound must be confirmed through various analytical techniques. A comprehensive characterization would typically include:
Spectroscopic Analysis :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of the butyrate ester groups and their attachment to the phenolphthalein backbone.
Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. The formation of the ester would be confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch from the phenolic hydroxyl groups of the starting material.
UV-Visible (UV-Vis) Spectroscopy : Can be used to study the chromophoric system of the molecule and how it is affected by the esterification. ccspublishing.org.cn
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound, which should correspond to the calculated value for this compound (C₂₈H₂₆O₆, MW = 458.51 g/mol ). scbt.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Chromatographic Techniques :
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the final product. A pure sample should ideally show a single peak under various detection conditions.
Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of the synthesis reaction and for preliminary purity checks.
Physical Properties :
Melting Point : A sharp and defined melting point is a good indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.
Spectroscopic Confirmation in Synthetic Chemistry (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. In the synthesis of this compound from phenolphthalein, IR spectroscopy would confirm the conversion by showing:
The disappearance of the broad absorption band characteristic of the phenolic hydroxyl (O-H) group, typically found around 3200-3600 cm⁻¹.
The appearance of a strong absorption band for the ester carbonyl (C=O) group, expected around 1735-1750 cm⁻¹. This would be in addition to the lactone carbonyl stretch already present in the phenolphthalein backbone (around 1760 cm⁻¹). researchgate.net
The presence of C-O stretching vibrations for the ester, typically in the 1000-1300 cm⁻¹ region.
| Functional Group | Parent Compound (Phenolphthalein) | Expected Range (cm⁻¹) | Product (this compound) | Expected Range (cm⁻¹) |
| Phenolic O-H stretch | Present | 3200-3600 (broad) | Absent | N/A |
| Lactone C=O stretch | Present | ~1760 | Present | ~1760 |
| Ester C=O stretch | Absent | N/A | Present | 1735-1750 |
| Ester C-O stretch | Absent | N/A | Present | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment in a molecule. For this compound, ¹H NMR spectroscopy would be particularly useful. While the complex aromatic region would show signals for the 12 protons on the benzene (B151609) rings, the key confirmation of synthesis comes from the appearance of signals corresponding to the two butyrate groups. The spectrum of the parent phenolphthalein in DMSO-d₆ shows signals for the aromatic protons and a distinct peak for the two hydroxyl protons around 9.70 ppm. chemicalbook.com
Upon conversion to this compound, the following changes in the ¹H NMR spectrum would be expected:
The disappearance of the phenolic -OH proton signal.
The appearance of new signals in the aliphatic region corresponding to the two butyrate chains (-O-CO-CH₂-CH₂-CH₃). This would typically present as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group next to the carbonyl.
| Proton Environment | Parent Compound (Phenolphthalein) | Expected Shift (ppm) | Product (this compound) | Expected Shift (ppm) |
| Phenolic (-OH) | 2H | ~9.7 (in DMSO-d₆) | 0H | N/A |
| Aromatic (-ArH) | 12H | 6.7 - 8.0 | 12H | ~7.0 - 8.2 |
| Butyrate (-CH₂-CH₂-CH₃) | 0H | N/A | 6H | ~1.0 - 1.8 |
| Butyrate (-CO-CH₂-) | 0H | N/A | 4H | ~2.3 - 2.6 |
Chromatographic Purity Assessment of Synthetic Products
Chromatography is a fundamental technique for separating and purifying synthetic products, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. ispub.com The product, being more nonpolar than the phenolphthalein starting material due to the replacement of polar hydroxyl groups with less polar ester groups, would travel further up the plate in a given solvent system, resulting in a higher Retention Factor (Rf) value. Purity is indicated by the presence of a single spot.
High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment of purity. A common method for phenolphthalein and its derivatives is reversed-phase HPLC, which uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net In this system, the more nonpolar this compound would be retained longer on the column compared to phenolphthalein, leading to a longer retention time. The purity of the sample can be calculated from the area of the product peak relative to the total area of all peaks in the chromatogram. Liquid chromatography coupled with mass spectrometry (LC-MS) can provide even more definitive results by confirming the molecular weight of the eluted compound. nih.gov
| Technique | Stationary Phase | Example Mobile Phase | Observation |
| TLC | Silica Gel G | Chloroform: Acetone (4:1) ispub.com | Single spot with Rf value greater than phenolphthalein. |
| HPLC | Reversed-Phase C18 | Methanol/Water or Acetonitrile (B52724)/Water mixture researchgate.net | Single sharp peak with a retention time greater than phenolphthalein. |
Enzymatic Hydrolysis and Substrate Specificity of Phenolphthalein Dibutyrate
Phenolphthalein (B1677637) Dibutyrate as a Chromogenic and Fluorogenic Enzyme Substrate
Phenolphthalein dibutyrate is a synthetic ester that serves as a valuable tool in enzymology, functioning as both a chromogenic and fluorogenic substrate for the detection and quantification of esterase activity. Its utility lies in the enzymatic cleavage of its ester bonds, which liberates phenolphthalein and butyric acid. In its esterified form, this compound is colorless and non-fluorescent. However, upon hydrolysis, the released phenolphthalein molecule can undergo a structural rearrangement in an alkaline environment to produce a vibrant pink or fuchsia color, which is readily detectable by colorimetric methods. patsnap.comwikipedia.orgatamanchemicals.com This color change is due to the formation of a quinoid structure with an extended conjugated system, which absorbs light in the visible spectrum. patsnap.com
The principle behind its use as a chromogenic substrate is based on the enzymatic catalysis of the hydrolysis reaction. In the presence of an appropriate esterase, the two butyrate (B1204436) groups are cleaved from the phenolphthalein backbone. The subsequent increase in pH, often facilitated by the addition of a base or occurring in a buffered alkaline solution, leads to the deprotonation of the hydroxyl groups on the phenolphthalein, resulting in the characteristic color change. wikipedia.orgatamanchemicals.com The intensity of the color produced is directly proportional to the amount of phenolphthalein released, and thus to the enzymatic activity.
While primarily known for its chromogenic properties, phenolphthalein and its derivatives can also exhibit fluorescence. researchgate.netresearchgate.net The hydrolysis of this compound can lead to the formation of a fluorescent product under specific conditions. The fluorescence of phenolphthalein is linked to its molecular structure, and the rigid, planar conformation of the deprotonated, quinoid form can emit light upon excitation. researchgate.net However, it is important to note that the fluorescence quantum yield of phenolphthalein is generally lower than that of other commonly used fluorophores like fluorescein. researchgate.net The application of this compound as a fluorogenic substrate is less common than its use in chromogenic assays but remains a potential method for sensitive detection of esterase activity.
Identification and Characterization of Enzymes Catalyzing this compound Hydrolysis
The hydrolysis of this compound is catalyzed by a class of enzymes known as esterases, with a particular specificity often observed with carboxylesterases. These enzymes play crucial roles in various biological processes, including the metabolism of xenobiotics and endogenous compounds.
Carboxylesterases and their Specificity for Butyryl Esters
Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that catalyze the hydrolysis of ester-containing compounds. nih.gov A key characteristic of many carboxylesterases is their substrate specificity, which is often dictated by the size and structure of the acyl and alcohol moieties of the ester substrate. Many carboxylesterases exhibit a preference for substrates with small acyl groups, such as acetate (B1210297) or butyrate. nih.govresearchgate.net This preference makes this compound, with its two butyryl (C4) ester groups, a suitable substrate for this class of enzymes.
The butyrate esterase activity is a well-established marker for the identification of certain microorganisms, most notably Moraxella catarrhalis. nih.govpulsescientific.comhardydiagnostics.comnih.govmicrobiologyinfo.com This bacterium produces a butyrate esterase that can rapidly hydrolyze butyrate esters, leading to a detectable signal. Various diagnostic tests for M. catarrhalis utilize substrates like 4-methylumbelliferyl butyrate and bromo-chloro-indolyl butyrate to detect this specific enzymatic activity. nih.govpulsescientific.comnih.gov Given this established specificity for butyrate esters, this compound can also serve as a substrate for the detection of M. catarrhalis and other organisms expressing butyrate esterases. The hydrolysis of the butyrate esters from the phenolphthalein backbone would indicate the presence of the enzyme.
The table below presents kinetic data for the hydrolysis of a related butyrate ester, p-nitrophenyl butyrate, by two different human carboxylesterases, illustrating the catalytic efficiency of these enzymes towards butyryl substrates.
| Enzyme | Substrate | K_m (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |
| Human Carboxylesterase 1 (CES1) | p-Nitrophenyl butyrate | 130 ± 20 | 1.8 ± 0.1 | 1.5 | 0.012 |
| Human Carboxylesterase 2 (CES2) | p-Nitrophenyl butyrate | 250 ± 30 | 12.0 ± 0.9 | 10.0 | 0.040 |
Broad-Spectrum Esterase Activity and Substrate Profiling
Beyond specific carboxylesterases, this compound can also be utilized as a substrate for profiling the activity of a broader range of esterases, including lipases. Lipases are a subclass of esterases that preferentially hydrolyze water-insoluble esters, such as triglycerides. nih.gov While lipases typically act on longer-chain fatty acid esters, many also exhibit activity towards shorter-chain esters like butyrate, especially in emulsified systems. researchgate.netucl.ac.uknih.govpracticalbiology.orgwjec.co.uk
The use of this compound in zymography, an electrophoretic technique for the detection of enzyme activity in gels, allows for the visualization of esterase and lipase (B570770) activity. nih.govnih.govresearchgate.netspringernature.com After separation of proteins by electrophoresis, the gel is incubated with a solution containing this compound. Regions of the gel containing active esterases will hydrolyze the substrate, and subsequent treatment with an alkaline solution will reveal pink bands corresponding to the location of the enzyme. This technique is valuable for identifying and characterizing esterases in complex biological samples.
The following table provides examples of different types of esterases and their general substrate preferences, highlighting the potential for this compound to be a substrate for a variety of these enzymes.
| Enzyme Class | Typical Substrates | Potential for this compound Hydrolysis |
| Carboxylesterases | Short-chain esters (e.g., p-nitrophenyl acetate, p-nitrophenyl butyrate) | High |
| Lipases | Triglycerides (long-chain fatty acid esters) | Moderate (especially in emulsified form) |
| Acetylcholinesterases | Acetylcholine | Low to negligible |
| Cholinesterases | Butyrylcholine, other choline (B1196258) esters | Moderate (due to butyryl moiety) |
Mechanistic Insights into Enzymatic Transformation and Signal Generation
The enzymatic hydrolysis of this compound by a carboxylesterase follows a well-established catalytic mechanism for serine hydrolases. The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.
The catalytic triad (B1167595), typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) residue, is at the heart of the active site. The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of one of the butyrate ester groups of this compound. This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl to increase its nucleophilicity. This attack forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.
The tetrahedral intermediate then collapses, leading to the cleavage of the ester bond and the release of the first phenolphthalein mono-butyrate molecule. This step results in the formation of a butyryl-enzyme intermediate, where the butyrate group is covalently attached to the active site serine.
In the second stage, a water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid. The activated water molecule then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently collapses, releasing the butyric acid and regenerating the free enzyme, which is then ready for another catalytic cycle. This process is repeated for the second butyrate ester on the phenolphthalein mono-butyrate.
The signal generation is a direct consequence of this enzymatic transformation. The initial substrate, this compound, is colorless because the central carbon atom is in a sp³-hybridized state, and the molecule exists in a non-planar, lactone form, which lacks an extended system of conjugated double bonds. patsnap.com
Upon enzymatic hydrolysis and the release of phenolphthalein, the addition of a base (or an alkaline environment) causes the deprotonation of the two phenolic hydroxyl groups. This deprotonation triggers a rearrangement of the molecule's structure. The lactone ring opens, and the central carbon becomes sp²-hybridized, leading to the formation of a planar quinoid structure. patsnap.comwikipedia.orgatamanchemicals.com This new structure possesses an extensive system of conjugated π-electrons that spans a large portion of the molecule. This extended conjugation lowers the energy of the electronic transitions, causing the molecule to absorb light in the visible region of the electromagnetic spectrum (around 550 nm), which results in the characteristic pink to fuchsia color. patsnap.com The intensity of this color is a direct measure of the concentration of the hydrolyzed phenolphthalein, and therefore, a quantifiable indicator of the enzyme's activity.
Enzyme Kinetic Analysis of Phenolphthalein Dibutyrate Biotransformations
Non-Steady-State Kinetic Approaches and Transient-Phase Analysis
This approach focuses on the "transient phase," the brief period at the very beginning of the reaction before the steady state is established. During this phase, the concentration of the enzyme-substrate intermediate is building up. By using rapid-mixing techniques like stopped-flow spectrophotometry, researchers can observe the formation and breakdown of intermediates on a millisecond timescale. This allows for the determination of individual rate constants for the steps in the reaction mechanism, such as the acylation and deacylation steps common in the hydrolysis of esters by serine hydrolases. nih.gov For phenolphthalein (B1677637) dibutyrate hydrolysis, this could reveal the rates of formation of the acyl-enzyme intermediate and its subsequent hydrolysis.
Influence of Reaction Conditions (e.g., pH, Temperature, Ionic Strength) on Phenolphthalein Dibutyrate Hydrolysis Kinetics
The catalytic activity of enzymes is highly dependent on the physicochemical properties of the reaction environment.
pH: Every enzyme has an optimal pH at which its activity is maximal. libretexts.org Deviations from this optimum can alter the ionization state of amino acid residues in the enzyme's active site and on its surface, affecting substrate binding and the catalytic mechanism. For many lipases and esterases that hydrolyze substrates like this compound, the optimal pH is often in the neutral to slightly alkaline range (pH 7-9). Extreme pH values can lead to irreversible denaturation of the enzyme. unacademy.com
Temperature: Reaction rates generally increase with temperature due to increased kinetic energy of both enzyme and substrate molecules. omicsonline.org However, beyond an optimal temperature, the enzyme's structural integrity is compromised. The weak bonds holding the protein in its functional three-dimensional shape begin to break, leading to a rapid loss of activity, a process known as thermal denaturation. youtube.com The optimal temperature for enzymes used in this compound hydrolysis typically falls between 20°C and 40°C. unacademy.com
Ionic Strength: The concentration of salts in the reaction medium can influence enzyme activity by affecting the electrostatic interactions involved in maintaining protein structure and in substrate binding. While moderate ionic strength is often necessary for optimal activity, very high salt concentrations can lead to a decrease in the reaction rate. libretexts.org The specific effect depends on the particular enzyme and substrate.
Table 3: Illustrative Effects of pH and Temperature on Relative Hydrolytic Activity This table contains illustrative data based on typical enzyme kinetics.
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
|---|---|---|---|
| 6.0 | 45 | 20 | 55 |
| 7.0 | 88 | 30 | 90 |
| 8.0 | 100 | 40 | 100 |
| 9.0 | 82 | 50 | 65 |
Analysis of Rate-Limiting Steps in this compound Enzymatic Transformations
For many esterase and lipase-catalyzed reactions, the mechanism can be simplified into two main stages:
Acylation: The enzyme's active site nucleophile (e.g., a serine residue) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release the alcohol portion (phenolphthalein monoester or phenolphthalein) and form an acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme.
Advanced Analytical Methodologies for Research on Phenolphthalein Dibutyrate
Chromatographic Separation and Detection Methods
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. omicsonline.org High-performance liquid chromatography and thin-layer chromatography are particularly valuable in the analysis of phenolphthalein (B1677637) dibutyrate.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a mixture. preprints.org It is widely used in pharmaceutical analysis for quality control and to determine the purity of substances. globalresearchonline.net The technique's high resolution, accuracy, and efficiency make it ideal for the quantitative analysis of phenolphthalein dibutyrate. omicsonline.orgpreprints.org
In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is often employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. globalresearchonline.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their affinity for the stationary phase; less polar compounds are retained longer on the column. globalresearchonline.net
Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as this compound contains chromophores that absorb UV radiation. nih.gov The retention time (the time it takes for the analyte to pass through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. preprints.org By comparing the retention time and peak area of a sample to that of a known standard, the purity and concentration of this compound can be accurately determined.
Table 1: Illustrative HPLC Data for Purity Assessment of this compound
| Compound | Retention Time (minutes) | Peak Area | Purity (%) |
|---|---|---|---|
| This compound | 5.8 | 125,000 | 99.2 |
| Impurity 1 | 3.2 | 500 | 0.4 |
| Impurity 2 | 7.1 | 500 | 0.4 |
Note: This data is for illustrative purposes only.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating non-volatile mixtures. nih.gov It is particularly useful for monitoring the progress of a chemical reaction, such as the enzymatic hydrolysis of this compound to phenolphthalein. libretexts.orgyoutube.com
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting material (this compound) and the expected product (phenolphthalein). libretexts.org The TLC plate, typically coated with silica (B1680970) gel, is then placed in a developing chamber containing a suitable solvent system. ispub.com As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com
The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot over time. libretexts.org The spots can be visualized under UV light or by using a staining reagent. reddit.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound under a specific set of conditions.
Table 2: Example Rf Values in TLC Monitoring of this compound Hydrolysis
| Compound | Rf Value |
|---|---|
| This compound (Starting Material) | 0.75 |
| Phenolphthalein (Product) | 0.40 |
Note: Rf values are dependent on the specific TLC conditions (stationary and mobile phases) and are provided for illustrative purposes.
Spectrophotometric Techniques for Monitoring Enzymatic Reactions and Product Formation
Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. It is widely used to monitor enzymatic reactions that produce a colored or fluorescent product.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective technique for monitoring reactions that involve a change in color. nih.gov The enzymatic hydrolysis of this compound yields phenolphthalein, a well-known pH indicator that is colorless in acidic solutions and turns pink in basic solutions. ispub.com This color change is due to a structural rearrangement of the molecule, resulting in a conjugated system that absorbs light in the visible region, with a maximum absorbance around 553 nm in a basic solution. researchgate.net
This chromogenic property allows for the real-time monitoring of the enzymatic reaction. By maintaining the reaction mixture at a basic pH, the formation of phenolphthalein can be continuously measured by monitoring the increase in absorbance at 553 nm. researchgate.netmdpi.com The rate of the reaction is directly proportional to the rate of increase in absorbance.
Table 3: Real-Time Monitoring of Phenolphthalein Formation via UV-Vis Spectroscopy
| Time (minutes) | Absorbance at 553 nm |
|---|---|
| 0 | 0.010 |
| 2 | 0.150 |
| 4 | 0.280 |
| 6 | 0.400 |
| 8 | 0.510 |
| 10 | 0.600 |
Note: This data is hypothetical and for illustrative purposes.
Fluorimetric analysis is an extremely sensitive technique that measures the fluorescence emitted by a compound. nih.gov It is often more sensitive than absorption spectroscopy. nih.gov This method can be applied to monitor enzymatic reactions where either the substrate is fluorescent and the product is not, or vice versa.
In the context of this compound, the enzymatic release of phenolphthalein can be monitored fluorimetrically. While phenolphthalein itself is not strongly fluorescent, its hydrolysis product can be coupled with other reagents to produce a fluorescent molecule, or specialized substrates can be designed to release a highly fluorescent product upon enzymatic cleavage. For instance, fluorogenic substrates are widely used in enzyme assays due to their high sensitivity and real-time monitoring capabilities. nih.gov The rate of the enzymatic reaction is determined by measuring the increase in fluorescence intensity over time.
Table 4: Example of Fluorimetric Data for an Enzymatic Assay
| Time (minutes) | Fluorescence Intensity (Arbitrary Units) |
|---|---|
| 0 | 5 |
| 1 | 50 |
| 2 | 95 |
| 3 | 135 |
| 4 | 170 |
| 5 | 200 |
Note: This data is illustrative of a generic fluorimetric enzyme assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. jchps.comslideshare.net It provides detailed information about the chemical environment of atoms within a molecule. core.ac.uk
For the structural elucidation of this compound, 1H NMR and 13C NMR spectroscopy are used. 1H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. slideshare.net 13C NMR provides information about the carbon skeleton of the molecule. By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, the complete structure of this compound can be confirmed. researchgate.net
NMR spectroscopy can also be used to monitor the progress of a reaction in real-time within the NMR tube. jhu.edunih.govchemrxiv.org By acquiring a series of 1H NMR spectra over time, the disappearance of signals corresponding to the starting material (this compound) and the appearance of signals corresponding to the product (phenolphthalein) can be observed. pharmtech.com The relative integrals of the signals can be used to determine the concentration of the reactant and product at different time points, providing kinetic information about the reaction. nih.gov
Table 5: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring
| Compound | Key Proton Signal | Chemical Shift (ppm) |
|---|---|---|
| This compound | Butyrate (B1204436) CH₂ | ~2.4 |
| Phenolphthalein | Phenolic OH | ~9.5 |
Note: Chemical shifts are approximate and depend on the solvent and other experimental conditions.
Chemiluminescence-Based Detection Systems in Trace Analysis of Phenolphthalein Derivatives
Chemiluminescence (CL) is the emission of light resulting from a chemical reaction. wikipedia.org This phenomenon is harnessed in analytical chemistry to develop highly sensitive detection methods. Unlike fluorescence, where an external light source is required to excite a molecule, in chemiluminescence the excitation energy is provided by the chemical reaction itself, leading to very low background signals and, consequently, excellent detection limits. creative-enzymes.comchemistryandlight.eu These characteristics make CL-based systems particularly suitable for trace analysis, where the concentration of the analyte is exceedingly low. creative-enzymes.com
The fundamental principle of chemiluminescence involves a reaction that produces a product molecule in an electronically excited state. wikipedia.orgchemistryandlight.eu When this molecule returns to its more stable ground state, it releases the excess energy in the form of a photon of light. creative-enzymes.comchemistryandlight.eu The intensity of the emitted light is directly proportional to the rate of the chemical reaction, which in turn can be correlated with the concentration of the analyte of interest. Common chemiluminescent reactions used in analytical applications include the oxidation of luminol (B1675438) and its derivatives, and reactions involving peroxyoxalates. nih.govbohrium.com
For the analysis of phenolphthalein and its derivatives, chemiluminescence offers a powerful alternative to traditional colorimetric or spectrophotometric methods, especially in complex matrices where background interference can be a significant issue.
Detailed Research Findings
Research into the detection of phenolphthalein itself has demonstrated the utility of chemiluminescence. A highly selective flow injection chemiluminescence method has been developed based on the quenching (inhibiting) effect of phenolphthalein on the potassium permanganate-HCl-anhydrous alcohol CL system. nih.gov In this method, the presence of phenolphthalein reduces the intensity of the light emitted by the reaction, and the degree of this reduction is proportional to the concentration of phenolphthalein. nih.gov This approach, coupled with a molecularly imprinted polymer for sample pre-concentration and selectivity, has achieved very low detection limits. nih.gov
The analytical performance of this quenching-based CL method for phenolphthalein is summarized below.
| Parameter | Value | Reference |
| Linear Range | 1.0 x 10⁻⁸ to 1.0 x 10⁻⁶ g/mL | nih.gov |
| Limit of Detection (LOD) | 8.9 x 10⁻⁹ g/mL | nih.gov |
| Relative Standard Deviation (RSD) | < 2.9% (for 1.0 x 10⁻⁸ g/mL, n=11) | nih.gov |
While direct CL detection methods for this compound are not as extensively documented, the principles of CL can be applied through enzyme-coupled assays. This compound is an ester. It can be hydrolyzed by an esterase enzyme to yield phenolphthalein and butyric acid. This enzymatic reaction can be linked to a chemiluminescent system for indirect detection.
The principle involves a two-step process:
Enzymatic Hydrolysis: this compound is incubated with an appropriate enzyme (e.g., a lipase (B570770) or other esterase), which catalyzes its conversion to phenolphthalein.
Chemiluminescent Detection: The product of the enzymatic reaction (phenolphthalein) is then quantified using a CL system. This could be the quenching method described previously or another system where the product participates in a light-generating reaction.
Alternatively, enzyme-coupled assays can be designed where the enzymatic reaction itself produces a key reagent for a separate chemiluminescent reaction. For instance, some enzymatic reactions can be made to generate hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ can then be used to oxidize a chemiluminescent substrate like luminol or isoluminol in the presence of a catalyst (e.g., microperoxidase), leading to light emission. nih.gov The intensity of the emitted light would be proportional to the amount of H₂O₂ produced, which is directly related to the initial concentration of the phenolphthalein derivative.
A conceptual framework for an enzyme-coupled CL assay is presented in the following table.
| Component | Example | Role |
| Analyte | This compound | The substance to be quantified. |
| Enzyme | Esterase / Lipase | Catalyzes the hydrolysis of the analyte. |
| CL Substrate | Isoluminol / Luminol | The molecule that is oxidized to produce light. nih.gov |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Produced by a coupled reaction or added. nih.gov |
| Catalyst | Microperoxidase | Enhances the rate of the CL reaction. nih.gov |
| Detector | Luminometer / Photomultiplier Tube | Quantifies the emitted photons. nih.gov |
This indirect, enzyme-linked approach provides high specificity, as the enzyme will only act on a particular substrate, and the exceptional sensitivity of chemiluminescence detection. creative-enzymes.com Such methodologies are at the forefront of trace analysis for complex organic molecules like this compound.
Computational and Theoretical Investigations of Phenolphthalein Dibutyrate Enzymatic Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. For the enzymatic hydrolysis of phenolphthalein (B1677637) dibutyrate, DFT could be employed to study the reaction pathway in a model system representing the enzyme's active site.
This approach would involve calculating the energies of the reactants (phenolphthalein dibutyrate and a nucleophile, such as a serine residue or water molecule), the transition states, any intermediates, and the final products (phenolphthalein and butyric acid). By identifying the transition states and calculating their corresponding energy barriers, the rate-determining step of the hydrolysis reaction can be identified. DFT studies can also provide insights into the electronic structure of the transition state, revealing how the enzyme stabilizes this high-energy species to achieve catalysis.
Table 1: Hypothetical DFT Calculation Results for this compound Hydrolysis
| Reaction Step | Calculated Energy Barrier (kcal/mol) | Description |
| Nucleophilic Attack | 15-20 | The initial attack of the enzyme's nucleophile on the carbonyl carbon of a butyrate (B1204436) group. |
| Tetrahedral Intermediate Formation | N/A (Intermediate) | Formation of a high-energy tetrahedral intermediate. |
| Acyl-Enzyme Formation | 10-15 | Collapse of the tetrahedral intermediate to form an acyl-enzyme intermediate and release of the first product. |
| Deacylation | 12-18 | Hydrolysis of the acyl-enzyme intermediate to release the second product and regenerate the enzyme. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Molecular Docking Studies for Substrate-Enzyme Binding Conformations and Specificity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (the enzyme). These studies are crucial for understanding the initial recognition and binding events that precede the chemical reaction.
Docking simulations would place this compound into the active site of a target esterase, such as a lipase (B570770) or cholesterol esterase, for which a three-dimensional structure is available. The output of these simulations is a set of binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and specific amino acid residues in the active site. This information is vital for predicting substrate specificity and understanding how the enzyme orients the substrate for catalysis.
Table 2: Potential Key Interacting Residues in an Esterase Active Site with this compound (Hypothetical)
| Residue | Interaction Type | Potential Role |
| Serine (catalytic) | Covalent | Acts as the nucleophile for ester hydrolysis. |
| Histidine (catalytic) | Hydrogen Bond | Acts as a general base to activate the serine nucleophile. |
| Aspartate/Glutamate (catalytic) | Hydrogen Bond | Stabilizes the protonated histidine. |
| Glycine/Alanine | Hydrogen Bond | Forms the oxyanion hole to stabilize the tetrahedral intermediate. |
| Phenylalanine/Tryptophan | Hydrophobic | Interacts with the phenyl rings of phenolphthalein. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Molecular Dynamics Simulations for Understanding Enzyme-Substrate Complex Dynamics
While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For the this compound-enzyme complex, MD simulations could be used to:
Assess the stability of the binding poses predicted by docking.
Observe conformational changes in both the enzyme and the substrate upon binding.
Analyze the flexibility of different regions of the enzyme and how this might relate to catalytic activity.
Investigate the role of water molecules in the active site.
By analyzing the trajectory, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.
Table 3: Illustrative Parameters for an MD Simulation of a this compound-Esterase Complex
| Parameter | Value | Description |
| Simulation Time | 100-500 nanoseconds | The duration of the simulation. |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters describing the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A model to represent water molecules in the simulation. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Elucidating Enzymatic Catalytic Mechanisms
QM/MM hybrid approaches offer a powerful way to study enzymatic reactions by combining the accuracy of quantum mechanics with the efficiency of molecular mechanics. In a QM/MM simulation, the region of the system where the chemical reaction occurs (the QM region, e.g., the substrate and the catalytic residues) is treated with a quantum mechanical method, while the rest of the enzyme and the solvent (the MM region) are treated with a molecular mechanics force field.
This approach allows for the accurate modeling of bond-breaking and bond-forming events within the context of the full enzyme environment. For this compound hydrolysis, a QM/MM study could provide a detailed understanding of the catalytic mechanism, including the precise roles of active site residues in stabilizing the transition state and facilitating proton transfer. The results of QM/MM calculations can be used to construct a free energy profile for the reaction, providing a more accurate estimation of the reaction barriers than DFT calculations on a model system alone.
Table 4: Representative QM/MM Simulation Setup for this compound Hydrolysis
| Component | Treatment | Description |
| QM Region | DFT (e.g., B3LYP) | This compound, side chains of catalytic triad (B1167595) (Ser, His, Asp/Glu). |
| MM Region | Force Field (e.g., AMBER) | Remainder of the enzyme, water molecules, and ions. |
| Boundary | Link atoms | Covalent bonds between the QM and MM regions are treated with link atoms. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Strategic Applications of Phenolphthalein Dibutyrate in Biochemical Assay Development
Development of Robust and Sensitive Enzymatic Assays Utilizing Phenolphthalein (B1677637) Dibutyrate
The development of enzymatic assays using phenolphthalein dibutyrate is centered on the detection of esterase activity. When an enzyme like lipase (B570770) digests a lipid, it breaks it down into fatty acids and glycerol, causing a decrease in the pH of the solution. quizlet.comwjec.co.uk Similarly, the enzymatic hydrolysis of this compound yields phenolphthalein and two molecules of butyric acid. The release of phenolphthalein in an alkaline solution leads to a color change, providing a visual or spectrophotometric endpoint. quizlet.comwjec.co.ukpatsnap.com The assay is robust due to the stable nature of the substrate and the distinct, easily detectable color change of the phenolphthalein indicator. Sensitivity can be tuned by adjusting assay conditions to favor optimal enzyme kinetics and signal detection.
Adapting this compound assays for high-throughput screening (HTS) is crucial for efficiently testing large numbers of samples, such as in drug discovery campaigns. nih.govnih.gov Optimization involves miniaturizing the assay into microplate formats (e.g., 96- or 384-well plates) and refining several key parameters to ensure reliability, speed, and sensitivity. cuanschutz.edu
Key optimization parameters include:
Substrate Concentration: The concentration of this compound should be carefully selected, often near the Michaelis constant (Km) of the target enzyme, to ensure the reaction rate is sensitive to changes in enzyme activity or the presence of inhibitors.
Buffer pH and Composition: A buffer system is required to maintain a pH that is both optimal for the enzyme's catalytic activity and sufficiently alkaline (typically pH 8.2-10.0) to induce the color change of the liberated phenolphthalein. patsnap.com
Enzyme Concentration: The amount of enzyme must be in the linear range of the assay, where the signal produced is proportional to the enzyme concentration.
Incubation Time and Temperature: These parameters are adjusted to achieve a sufficient signal-to-background ratio within a practical timeframe for HTS workflows.
Reagent Dispensing: Utilizing automated liquid handlers, such as non-contact dispensers, ensures precision and consistency in dispensing reagents, which is critical for the reproducibility of HTS assays. cuanschutz.edu
Table 1: Key Parameters for HTS Assay Optimization with this compound
| Parameter | Typical Range/Consideration | Purpose in HTS |
|---|---|---|
| Microplate Format | 96, 384, or 1536-well | Increases throughput, reduces reagent consumption. |
| Reaction Volume | 10 - 100 µL | Minimizes use of costly reagents and library compounds. |
| Substrate [PD] | 10 - 200 µM | Optimized for enzyme kinetics (near Km). |
| Buffer pH | 8.2 - 10.0 | Balances enzyme activity with indicator color change. |
| Temperature | 25 - 37 °C | Ensures stable and optimal enzyme activity. |
| Incubation Time | 5 - 60 minutes | Short enough for rapid screening, long enough for signal. |
| Readout | Absorbance at 550-560 nm | Standard detection method for colorimetric assays. cuanschutz.edu |
Assays based on this compound are quintessentially chromogenic, relying on a visible color change for detection. rapidmicrobiology.comdcfinechemicals.com Fluorogenic assays, which detect fluorescence, are often developed to achieve higher sensitivity. nih.gov While phenolphthalein itself is not strongly fluorescent, related assay principles have been developed that utilize fluorogenic substrates. For instance, some rapid biological indicators use an enzyme to break down a non-fluorescent substrate into a fluorescent product. nih.gov A similar strategy could theoretically be applied using a phenolphthalein derivative that fluoresces upon ester cleavage.
A comparative analysis highlights the distinct advantages of each method:
Chromogenic Assays: These are generally simpler and more cost-effective, as they can be read on standard spectrophotometers. nih.gov They are robust and less prone to interference from fluorescent compounds in a screening library. However, their sensitivity can be limited, and they are susceptible to interference from colored compounds.
Fluorogenic Assays: These assays typically offer significantly higher sensitivity and a wider dynamic range. nih.govnih.gov This allows for the detection of lower enzyme activities and the use of smaller sample volumes. The primary drawbacks include higher costs for specialized readers and potential interference from autofluorescent library compounds.
Table 2: Comparison of Chromogenic and Fluorogenic Assay Formats
| Feature | Chromogenic Assay (this compound) | Fluorogenic Assay (Hypothetical Derivative) |
|---|---|---|
| Principle | Absorbance of colored product | Emission of light by fluorescent product |
| Sensitivity | Moderate | High to Very High nih.gov |
| Instrumentation | Spectrophotometer / Plate Reader (Absorbance) | Fluorometer / Plate Reader (Fluorescence) cuanschutz.edu |
| Cost | Lower | Higher |
| Throughput | High | High |
| Interference | Colored compounds, turbidity | Fluorescent compounds, light scattering |
| Example Substrate | This compound | Non-fluorescent substrate releasing a fluorophore nih.gov |
Application in Enzyme Activity Profiling and Screening of Inhibitors/Activators
This compound-based assays are effective tools for activity-based protein profiling (ABPP), a strategy used to monitor the functional state of entire enzyme families in complex biological samples. nih.govnih.gov By applying the substrate to cell lysates or tissue homogenates, researchers can obtain a measure of the total esterase or lipase activity, providing a profile of enzymatic function under various physiological or pathological conditions.
Furthermore, these assays are highly amenable to HTS campaigns designed to discover novel enzyme inhibitors or activators. nih.gov In an inhibitor screen, a large library of small molecules is tested for their ability to block the enzymatic hydrolysis of this compound. A compound that prevents or reduces the development of the pink color is identified as a potential "hit" or inhibitor. frontiersin.org Subsequent studies would confirm this activity and determine the inhibitor's potency (e.g., its IC50 value) and mechanism of action. documentsdelivered.com
Role in Biological Indicator Systems for Enzyme Detection (e.g., Sterilization Indicators)
A key industrial application of this compound is in the formulation of rapid-readout biological indicators (BIs) or enzyme indicators (EIs) for validating sterilization processes. google.comamerigoscientific.com Traditional BIs rely on the germination and growth of highly resistant bacterial spores (e.g., Geobacillus stearothermophilus), a process that can take 24 hours or longer. nih.gov
Enzyme-based indicators offer a much faster alternative. protakscientific.comrapidmicrobiology.com These indicators contain a specific, heat-stable enzyme derived from the test organism, along with a chromogenic substrate like this compound. google.com The operational principle is as follows:
The EI is placed in the sterilizer along with the items to be sterilized.
During a successful sterilization cycle, the high temperature and/or chemical sterilant denatures and inactivates the enzyme within the indicator.
After the cycle, an activation medium is introduced, bringing the enzyme and substrate into contact. If the enzyme was inactivated, no reaction occurs, and the indicator shows no color change, confirming a successful sterilization.
If the sterilization cycle was inadequate, the enzyme remains active. It hydrolyzes the this compound, releasing phenolphthalein and causing a color change (e.g., to pink), which signals a sterilization failure. google.com
This method allows for the release of sterilized equipment in a much shorter timeframe—often within an hour—compared to traditional BIs, improving workflow efficiency in healthcare and industrial settings. nih.gov
Table 3: Comparison of Traditional BI and Enzyme Indicator (EI) Systems
| Feature | Traditional Biological Indicator (BI) | Enzyme Indicator (EI) with this compound |
|---|---|---|
| Detection Principle | Microbial growth (spore survival) | Residual enzyme activity google.comprotakscientific.com |
| Time to Result | 24 - 48 hours | < 1 - 2 hours nih.gov |
| Endpoint | pH change from metabolism (color) or turbidity | Direct enzymatic reaction (color change) google.com |
| Organism/Component | Viable Geobacillus stearothermophilus spores | Purified, thermostable enzyme from G. stearothermophilus |
| Substrate | Growth medium | This compound |
| Readout | Visual (Color change/turbidity) | Visual (Color change) or Reader-assisted |
Emerging Research Directions and Future Prospects for Phenolphthalein Dibutyrate
Design and Synthesis of Novel Phenolphthalein (B1677637) Dibutyrate Analogs for Enhanced Specificity and Sensitivity
The core strategy for enhancing the utility of phenolphthalein dibutyrate involves the chemical modification of the parent phenolphthalein molecule. The goal is to synthesize novel analogs with fine-tuned chemical and physical properties that lead to improved performance in enzymatic assays. Research in this area focuses on introducing various substituents to the phenolphthalein structure to alter its reactivity, solubility, and spectral properties.
The synthesis of phenolphthalein derivatives can be achieved by using different phenol (B47542) derivatives to react with phthalic anhydride (B1165640) in the presence of an acid catalyst, such as methanesulfonic acid. ccspublishing.org.cn The properties of the resulting analogs are highly dependent on the nature of the substituents. For example, the introduction of electron-donating groups can cause a redshift in the maximum absorption wavelength of the molecule in its colored form, which can be advantageous for spectrophotometric measurements. ccspublishing.org.cn
One approach to creating more sensitive probes is through fluorination. The direct electrophilic fluorination of phenolphthalein can produce mono- and difluorinated derivatives. nih.gov These modifications can lead to a decrease in the pKa value and a bathochromic shift (a shift to longer wavelengths) of the absorption maxima for their basic forms. nih.gov Such changes can enhance the signal-to-noise ratio in detection assays.
Another avenue of exploration is the synthesis of phenolphthalein hydrazides, which are created through reactions with substituted phenyl hydrazine derivatives. medscireview.net These novel compounds have shown potential as enzyme inhibitors and could be adapted for specific detection applications. medscireview.net The structural modifications pursued in the design of new analogs aim to improve their interaction with the active site of target enzymes, thereby increasing the specificity of the assay.
Below is a table summarizing the properties of select phenolphthalein derivatives, illustrating the impact of structural modifications.
| Derivative | Modification | pKa | λmax (basic form) | Reference |
| Monofluorophenolphthalein | Introduction of one fluorine atom | 9.33 | 558 nm | nih.gov |
| Difluorophenolphthalein | Introduction of two fluorine atoms | 8.70 | 564 nm | nih.gov |
| Monofluoronaphtholphthalein | Fluorination of α-naphtholphthalein | 7.66 | 659 nm | nih.gov |
| Difluoronaphtholphthalein | Fluorination of α-naphtholphthalein | 7.24 | 665 nm | nih.gov |
This table presents data on fluorinated derivatives of phenolphthalein and naphtholphthalein, showcasing how chemical modification alters key properties relevant to their function as indicators.
Integration into Advanced Miniaturized Analytical Platforms and Biosensors
A significant trend in modern diagnostics and analytical chemistry is the development of miniaturized platforms and biosensors for rapid, sensitive, and point-of-care testing. nih.gov this compound and its analogs are promising candidates for integration into these advanced systems due to their ability to produce a clear colorimetric signal upon enzymatic hydrolysis.
The principle behind using phenolphthalein-based substrates in biosensors involves immobilizing an enzyme, such as lipase (B570770), onto a solid support. When the sensor is exposed to a sample containing the target analyte (which could be an activator or inhibitor of the enzyme), the enzymatic hydrolysis of this compound is triggered or altered. The resulting release of phenolphthalein leads to a color change in the presence of an alkaline buffer, which can be detected visually or with a simple optical reader. ucl.ac.ukpracticalbiology.orgwjec.co.uk
Recent advancements in materials science have enabled the development of novel immobilization strategies that enhance the stability and activity of the enzymes. patsnap.com Phenolphthalein-based nanoparticles and nanocomposites offer a high surface area for enzyme attachment, leading to improved enzyme loading and mass transfer properties. patsnap.com Furthermore, phenolphthalein-modified microarrays are being explored for high-throughput enzyme screening and diagnostic applications. patsnap.com
The development of such biosensors requires the integration of several key components:
Bioreceptor: An immobilized enzyme (e.g., lipase or esterase) that specifically interacts with the analyte or substrate.
Transducer: The this compound substrate, which is converted into a colored product (phenolphthalein) by the enzyme. This chemical transformation transduces the biological event into a measurable optical signal.
Detector: A device, ranging from the naked eye to a spectrophotometer or camera, that quantifies the color change.
These miniaturized systems offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability, making them suitable for a wide range of applications, from environmental monitoring to clinical diagnostics.
Exploration in Mechanistic Enzymology and Protein Engineering Studies
This compound serves as a valuable substrate for studying the kinetics and mechanisms of hydrolytic enzymes. wikipedia.org The rate of hydrolysis can be easily monitored by measuring the appearance of the colored phenolphthalein product, allowing researchers to determine key kinetic parameters such as KM and Vmax. wikipedia.org This information is crucial for understanding how enzymes function, how their activity is regulated, and how they interact with substrates and inhibitors. wikipedia.org
Furthermore, this compound is an important tool in the field of protein engineering. Protein engineering aims to improve the properties of enzymes for industrial and biotechnological applications. nih.govmdpi.com This can be achieved through rational design, which involves making specific changes to the enzyme's amino acid sequence based on its structure and function, or through directed evolution, which mimics the process of natural selection in the laboratory. nih.govnih.gov
In a typical protein engineering workflow using this compound, a library of enzyme variants is created through mutagenesis. These variants are then screened for their ability to hydrolyze this compound, often in a high-throughput format. Variants that show improved activity (i.e., faster color development) are selected for further study and development. This approach has been used to enhance various enzyme properties, including catalytic activity, stability, and substrate specificity. mdpi.com
The table below compares different protein engineering strategies that can be applied to enzymes acting on this compound.
| Strategy | Description | Prerequisite Knowledge | Key Advantage | Reference |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. | High (requires 3D structure and understanding of the mechanism). | Fewer variants need to be screened. | nih.govcnpem.br |
| Directed Evolution | Iterative rounds of random mutagenesis and screening/selection. | Low (does not require structural information). | Can explore unexpected solutions. | nih.govnih.gov |
| Semi-Rational Design | Mutagenesis targeted to specific regions of the protein (e.g., active site loops). | Medium (requires some structural or sequence information). | Balances library size with the potential for improvement. | nih.gov |
This table outlines the primary approaches in protein engineering, which are applicable for modifying enzymes to have enhanced activity towards substrates like this compound.
Computational Design of Enzymes for this compound Substrate Recognition and Catalysis
Computational enzyme design has emerged as a powerful tool for creating novel enzymes or improving existing ones. researchgate.net This approach uses sophisticated software to model enzyme-substrate interactions and predict mutations that will enhance catalysis. nih.gov The goal is to design an enzyme with an active site that is perfectly complementary to the transition state of the reaction, thereby increasing the reaction rate. bakerlab.org
For this compound, computational methods can be used to:
Docking Studies: Simulate the binding of this compound into the active site of a target enzyme to understand the key interactions responsible for substrate recognition.
Redesigning the Active Site: Introduce mutations that create a more favorable environment for the hydrolysis of the butyrate (B1204436) esters, for example, by optimizing the positioning of catalytic residues. nih.gov
Exploring Mutational Space: Evaluate a vast number of potential mutations computationally, allowing researchers to focus their experimental efforts on the most promising candidates. researchgate.net
Recent advances in machine learning and artificial intelligence are further enhancing the capabilities of computational enzyme design. nsf.govrsc.org By training algorithms on large datasets of enzyme sequences and activities, it is becoming possible to predict the effects of mutations with greater accuracy. nsf.gov This data-driven approach, combined with physics-based models, holds great promise for the development of highly efficient and specific enzymes for the hydrolysis of this compound and other substrates. nsf.gov
Below is a table listing some computational tools and software suites used in enzyme design.
| Software/Protocol | Primary Function | Approach | Reference |
| Rosetta | Protein structure prediction and design. | Physics-based | nih.govresearchgate.net |
| FoldX | Prediction of changes in protein stability upon mutation. | Physics-based | nih.gov |
| PROSS | Phylogenetic and statistical analysis for stability design. | Phylogeny- and Statistics-based | researchgate.net |
| EVB (Empirical Valence Bond) | Simulating and analyzing chemical reactions in enzymes. | Physics-based | mdpi.com |
This table provides examples of computational tools that can be employed to design or engineer enzymes with improved recognition and catalysis of this compound.
Q & A
Q. What are the standard synthetic routes for phenolphthalein dibutyrate, and how can researchers optimize yield and purity?
this compound is typically synthesized via esterification of phenolphthalein with butyric anhydride or butyryl chloride under acidic or basic catalysis. Key steps include:
- Reagent stoichiometry : Maintain a 2:1 molar ratio of butyric anhydride to phenolphthalein to ensure complete esterification of both hydroxyl groups .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the product. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming esterification. Key signals include the disappearance of phenolic -OH peaks (~10 ppm) and emergence of butyryl ester carbonyls (~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (458.516 g/mol) and detect synthetic byproducts .
- TLC/HPLC : Monitor reaction progress and purity using silica TLC (Rf ~0.5 in ethyl acetate/hexane) or reverse-phase HPLC .
Q. How does this compound’s stability vary under different pH and temperature conditions?
Stability studies should include:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–12) at 37°C and quantify degradation via UV-Vis spectroscopy (λmax = 550 nm in basic conditions). Ester bonds are labile in alkaline environments .
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for esters) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound’s enzymatic hydrolysis in biological systems?
- Enzyme selection : Carboxylesterases or lipases (e.g., porcine liver esterase) catalyze hydrolysis. Monitor reaction kinetics via UV-Vis (phenolphthalein release in basic media) .
- Kinetic parameters : Calculate and using Michaelis-Menten models. Compare with phenolphthalein phosphate derivatives to assess ester group reactivity .
- Structural modeling : Use molecular docking (AutoDock Vina) to predict enzyme-substrate interactions and explain hydrolysis rates .
Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?
- Data validation : Cross-reference primary sources in compilations like IUPAC data sheets, prioritizing studies with precise experimental parameters (e.g., solvent purity, temperature control) .
- Reproducibility tests : Replicate conflicting experiments under standardized conditions. For solubility discrepancies, use nephelometry to quantify solubility limits in polar vs. nonpolar solvents .
Q. What interdisciplinary applications exist for this compound beyond its traditional use as a pH indicator?
- Drug delivery : Investigate its use as a prodrug scaffold, leveraging esterase-triggered release in vivo. Validate via in vitro cell culture models (e.g., HepG2 cells) and LC-MS quantification of metabolites .
- Polymer chemistry : Incorporate into pH-responsive hydrogels. Characterize swelling ratios and degradation profiles under physiological conditions .
Methodological Considerations
Q. How can researchers design robust assays to quantify this compound in complex matrices (e.g., biological fluids)?
- Sample preparation : Use solid-phase extraction (C18 cartridges) to isolate the compound from proteins/lipids.
- Analytical validation : Employ LC-MS/MS with deuterated internal standards to ensure accuracy (recovery >90%) and limit of detection (LOD <1 ng/mL) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
